ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a triazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a diketone.
Coupling of the Triazole and Pyridazine Rings: The triazole and pyridazine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Piperidine Rings: The piperidine rings are synthesized through a series of cyclization reactions.
Final Coupling and Esterification: The final step involves coupling the piperidine rings with the triazole-pyridazine moiety and esterifying the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation.
Pathways Involved: The inhibition of these targets can lead to the disruption of cellular pathways, such as those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
- 4-((4-methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is unique due to its specific combination of triazole, pyridazine, and piperidine rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O3/c1-2-31-20(30)26-10-7-16(8-11-26)23-19(29)15-4-3-9-27(12-15)17-5-6-18(25-24-17)28-14-21-13-22-28/h5-6,13-16H,2-4,7-12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWRZFNQEPCKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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